molecular formula C17H29B2NO4 B595084 1-Methyl-2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole CAS No. 1278579-60-4

1-Methyl-2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole

Cat. No. B595084
M. Wt: 333.042
InChI Key: IJBHSWGFCDPVPD-UHFFFAOYSA-N
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Description

1-Methyl-2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole (MBTMP) is an organic compound with a wide range of applications in scientific research. It is a heterocyclic compound containing a pyrrole ring and a dioxaborolane ring. MBTMP is a versatile compound that can be used in a variety of laboratory experiments and is often used as a reagent in organic synthesis. It has been used in many scientific fields such as chemistry, biology, and materials science.

Scientific Research Applications

Polymer Development

A significant application of 1-Methyl-2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole derivatives is in the synthesis of deeply colored polymers. These polymers, such as those containing isoDPP units, demonstrate excellent solubility in common organic solvents (dichloromethane, chloroform, tetrahydrofuran) and have molecular weights ranging from 3.5 to 22 kDa. These materials are promising for various advanced applications due to their unique color properties and solubility characteristics (Welterlich, Charov, & Tieke, 2012).

Crystal Structure and DFT Studies

The compounds synthesized from 1-Methyl-2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole have been extensively analyzed through crystal structure determination and density functional theory (DFT) studies. These analyses provide insights into the molecular structures, electrostatic potential, and physicochemical properties, enhancing our understanding of their potential applications in materials science and engineering (Huang et al., 2021).

Luminescent Properties for Optoelectronic Devices

The derivatives of 1-Methyl-2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole have been utilized to synthesize conjugated polymers with brilliant red colors and high luminescence. These properties are critical for the development of optoelectronic devices, such as light-emitting diodes (LEDs) and solar cells, offering potential for improvements in display technologies and renewable energy applications (Zhu et al., 2007).

Electrochemical Polymerization

The application of 1-Methyl-2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole derivatives extends to the electrochemical polymerization process, leading to the synthesis of π-conjugated polymers. These materials exhibit unique optical and electrochemical properties, such as broad absorption spectra and reversible color changes upon oxidation, making them suitable for electrochromic devices (Welterlich, Neudörfl, & Tieke, 2015).

Advanced Material Synthesis

The versatility of 1-Methyl-2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole is further demonstrated in the synthesis of electron transport materials (ETMs) and host materials for the materials field. Its use in the development of key intermediates for ETMs showcases the compound's role in advancing material sciences, particularly in the electronics and display industries (Xiangdong et al., 2017).

properties

IUPAC Name

1-methyl-2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29B2NO4/c1-14(2)15(3,4)22-18(21-14)12-10-13(20(9)11-12)19-23-16(5,6)17(7,8)24-19/h10-11H,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJBHSWGFCDPVPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN2C)B3OC(C(O3)(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29B2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10718245
Record name 1-Methyl-2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole

CAS RN

1278579-60-4
Record name 1-Methyl-2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1278579-60-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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